molecular formula C15H18N6O B2424510 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1020977-54-1

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2424510
CAS No.: 1020977-54-1
M. Wt: 298.35
InChI Key: HBHWNGISJSCOBI-UHFFFAOYSA-N
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Description

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound that contains a pyridazine ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in bacterial cells, leading to the inhibition of essential biological processes and resulting in antibacterial effects .

Comparison with Similar Compounds

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of these heterocyclic rings, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(22)20-8-10-21(11-9-20)15-6-5-14(18-19-15)17-13-4-2-3-7-16-13/h2-7H,8-11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWNGISJSCOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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